An In-Depth Technical Guide to 1-(Trifluoroacetyl)-1,4-diazepane Hydrochloride: A Key Building Block for Drug Discovery
An In-Depth Technical Guide to 1-(Trifluoroacetyl)-1,4-diazepane Hydrochloride: A Key Building Block for Drug Discovery
CAS Number: 1269053-62-4 Molecular Formula: C₇H₁₂ClF₃N₂O Molecular Weight: 232.63 g/mol
This technical guide provides a comprehensive overview of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.
Introduction: The Strategic Importance of the 1,4-Diazepane Scaffold and Trifluoroacetylation
The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[1] Its seven-membered ring provides a flexible yet constrained conformation that can effectively mimic peptide turns and interact with a variety of biological targets.[2] Derivatives of 1,4-diazepane have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[3][4]
The introduction of a trifluoroacetyl group (-COCF₃) onto the 1,4-diazepane core in 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride serves a dual purpose. Firstly, the trifluoroacetyl group can act as a protecting group for one of the amine functionalities, allowing for selective chemical modifications at the other nitrogen atom.[5] Secondly, the incorporation of fluorine atoms can significantly enhance the pharmacokinetic and physicochemical properties of a drug candidate.[6] These enhancements can include improved metabolic stability, increased membrane permeability, and stronger binding affinity to target proteins.[6]
This guide will delve into the synthesis, properties, and potential applications of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride, positioning it as a valuable building block for the synthesis of novel therapeutics.
Physicochemical Properties
While specific experimental data for 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride is not extensively published, its properties can be inferred from its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | The hydrochloride salt form increases polarity and aqueous solubility. |
| Stability | Stable under standard laboratory conditions. The trifluoroacetyl group is generally stable but can be cleaved under specific basic or acidic conditions. | Amides are generally stable functional groups. |
| Lipophilicity | The trifluoroacetyl group increases lipophilicity compared to the parent 1,4-diazepane. | The fluorine atoms contribute to increased lipophilicity. |
Synthesis and Manufacturing
A likely synthetic pathway to 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride involves a two-step process: N-trifluoroacetylation of a protected 1,4-diazepane followed by deprotection and salt formation, or direct selective acylation followed by salt formation.
General Synthesis Workflow
Figure 1: General synthetic workflow for 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for N-acylation and salt formation.
Step 1: Synthesis of 1-(Trifluoroacetyl)-1,4-diazepane (Free Base, CAS: 1177329-26-8)
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Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 eq).
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Acylation: Cool the reaction mixture to 0 °C. Add a trifluoroacetylating agent, such as trifluoroacetic anhydride (1.05 eq) or ethyl trifluoroacetate (1.05 eq), dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(Trifluoroacetyl)-1,4-diazepane.
Step 2: Synthesis of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride (CAS: 1269053-62-4)
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Dissolution: Dissolve the purified 1-(Trifluoroacetyl)-1,4-diazepane (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
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Acidification: Add a solution of hydrochloric acid (1.0-1.1 eq) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the stirred solution of the free base.
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Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, cooling the mixture may be necessary. Collect the solid product by filtration.
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Drying: Wash the collected solid with a cold, non-polar solvent (e.g., cold diethyl ether) and dry under vacuum to obtain 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride.
Applications in Drug Discovery and Development
The unique structural features of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride make it a versatile intermediate for the synthesis of a wide range of potential therapeutic agents.
Role as a Synthetic Intermediate
The trifluoroacetyl group serves as an excellent protecting group for one of the nitrogen atoms in the 1,4-diazepane ring. This allows for selective functionalization of the unprotected secondary amine.
Figure 2: Synthetic utility of 1-(Trifluoroacetyl)-1,4-diazepane as an intermediate.
This selective functionalization allows for the introduction of various pharmacophores and side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, derivatives of 1,4-diazepane have been investigated as factor Xa inhibitors for anticoagulant therapy.[7]
Potential Therapeutic Areas
Given the broad biological activities of 1,4-diazepane derivatives, this building block could be utilized in the development of novel drugs for:
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Central Nervous System (CNS) Disorders: The 1,4-diazepane scaffold is a core component of many CNS-active drugs, including anxiolytics and anticonvulsants.[8]
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Oncology: Certain 1,4-diazepine derivatives have shown promise as anticancer agents.[9][10]
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Infectious Diseases: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.[3]
The trifluoroacetyl group can also be retained in the final drug molecule to enhance its properties. The high electronegativity of the fluorine atoms can modulate the pKa of the adjacent amide and influence drug-receptor interactions.
Safety and Handling
As a hydrochloride salt, 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride is expected to be an irritant. Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
1-(Trifluoroacetyl)-1,4-diazepane hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis combines the privileged 1,4-diazepane scaffold with the beneficial properties of trifluoroacetylation. The ability to selectively functionalize the diazepine ring, coupled with the potential for enhanced pharmacokinetic properties conferred by the trifluoroacetyl group, makes this compound a key intermediate for the development of novel therapeutics across a range of disease areas. Further research into the specific applications of this compound is warranted and is expected to yield new and improved drug candidates.
References
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